2,2-Dichloro-N-methyl-N-phenylacetamide is an organic compound characterized by the presence of two chlorine atoms attached to the second carbon of the acetamide group. Its chemical formula is CHClN\O, indicating it contains nine carbon atoms, nine hydrogen atoms, two chlorine atoms, one nitrogen atom, and one oxygen atom. This compound belongs to the class of dichloroacetamides and is recognized for its unique structural features that include a methyl and a phenyl group attached to the nitrogen atom of the acetamide moiety.
The chemical reactivity of 2,2-Dichloro-N-methyl-N-phenylacetamide includes various nucleophilic substitution reactions due to the presence of the electrophilic dichloroacetyl group. It can undergo hydrolysis in the presence of water or nucleophiles, leading to the formation of corresponding amides or carboxylic acids. Additionally, it can react with various amines to form N-substituted derivatives. The synthesis often involves the reaction of substituted anilines with dichloroacetyl chloride, yielding diverse products based on substitution patterns on the aromatic ring .
Studies have indicated that 2,2-Dichloro-N-methyl-N-phenylacetamide exhibits notable biological activities. It has been reported to possess antimicrobial properties, making it a candidate for further exploration in pharmaceutical applications. Additionally, its potential as a skin irritant has been documented, highlighting its relevance in toxicological studies . The compound's interaction with biological systems may also involve enzyme inhibition mechanisms, although specific targets remain to be elucidated.
The synthesis of 2,2-Dichloro-N-methyl-N-phenylacetamide typically involves a two-step process:
Alternative methods may include variations in reaction conditions or the use of different solvents to optimize yield and purity .
2,2-Dichloro-N-methyl-N-phenylacetamide finds applications in various fields:
Interaction studies involving 2,2-Dichloro-N-methyl-N-phenylacetamide have focused on its biochemical effects and potential toxicity. Research has shown that it can induce skin irritation and allergic reactions in sensitive individuals . Furthermore, studies investigating its interactions with enzymes suggest that it may inhibit certain biological pathways, warranting further investigation into its mechanism of action.
Several compounds share structural similarities with 2,2-Dichloro-N-methyl-N-phenylacetamide. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| N-Methyl-N-phenylacetamide | CHN\O | Lacks chlorine substituents; primarily used as an analgesic. |
| 2-Chloro-N-methyl-N-phenylacetamide | CHClN\O | Contains one chlorine; less reactive than dichlorinated analog. |
| 2,2-Dichloro-N,N-dimethylacetamide | CHClN\O | Dimethyl substitution leads to different biological properties. |
The presence of two chlorine atoms in 2,2-Dichloro-N-methyl-N-phenylacetamide enhances its electrophilicity compared to its analogs, influencing both its reactivity and biological activity.
The classical synthesis of 2,2-dichloro-N-methyl-N-phenylacetamide involves direct chlorination of N-methyl-N-phenylacetamide using halogenating agents. Thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) remain the most widely employed reagents for this transformation, achieving dichlorination at the α-carbon of the acetamide group.
The process proceeds via a two-step nucleophilic substitution:
A representative reaction equation is:
$$
\text{N-Methyl-N-phenylacetamide} + 2\text{SOCl}2 \rightarrow \text{2,2-Dichloro-N-methyl-N-phenylacetamide} + 2\text{HCl} + \text{SO}2
$$
Recent advances employ transition metal catalysts to improve reaction control. Palladium(II) acetate-catalyzed C(sp³)–H dichlorination demonstrates particular efficacy, achieving 89% yield with 98% regioselectivity in β-dicarbonyl systems.
| Parameter | Traditional (SOCl₂) | Pd-Catalyzed |
|---|---|---|
| Temperature (°C) | 0–5 | 25–30 |
| Reaction Time (h) | 4–6 | 12–18 |
| Regioselectivity | 82–85% | 95–98% |
| Scalability | Kilogram-scale | <100g batches |
Solvent choice critically influences reaction kinetics and product purity. Dichloromethane (DME) and tetrahydrofuran (THF) provide optimal balance between reagent solubility and temperature control.
| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |
|---|---|---|---|
| DME | 8.93 | 74 | 6.2 |
| THF | 7.58 | 71 | 7.8 |
| Toluene | 2.38 | 63 | 12.4 |
Key Observations:
Gas chromatography-mass spectrometry (GC-MS) identifies three primary impurities in crude product:
2,2-Dichloro-n-methyl-n-phenylacetamide exhibits broad-spectrum antimicrobial activity against multiple drug-resistant pathogens through various cellular mechanisms. Research demonstrates that this compound displays significant inhibitory effects against both gram-positive and gram-negative bacteria, as well as resistant fungal strains .
The antimicrobial efficacy of 2,2-dichloro-n-methyl-n-phenylacetamide against resistant pathogens operates through multiple mechanisms. Studies indicate that the compound interferes with bacterial cell wall synthesis and disrupts membrane integrity [2]. The dichloroacetamide moiety appears to play a crucial role in the antimicrobial activity, with the chlorine substituents enhancing lipophilicity and facilitating cellular penetration [3].
Against Enterococcus faecalis and Salmonella typhi, the compound demonstrates minimum inhibitory concentrations of 40 μg/mL, with bactericidal activity achieved at the same concentration (onefold minimum inhibitory concentration) . For Pseudomonas aeruginosa and Klebsiella pneumoniae, minimum inhibitory concentrations of 50 μg/mL were observed . Notably, the compound shows exceptional activity against methicillin-resistant Staphylococcus aureus with minimum inhibitory concentrations below 1 μg/mL [2].
The antifungal properties of 2,2-dichloro-n-methyl-n-phenylacetamide are particularly noteworthy against fluconazole-resistant strains. Against Candida albicans and Candida parapsilosis resistant strains, minimum inhibitory concentrations ranged from 128-256 μg/mL, with minimum fungicidal concentrations of 512-1024 μg/mL . The compound demonstrated remarkable biofilm inhibition capabilities, achieving 92% inhibition of Candida albicans biofilm formation and 87% inhibition for Candida parapsilosis .
Enzyme inhibition studies reveal that phenylacetamide derivatives, including 2,2-dichloro-n-methyl-n-phenylacetamide, target bacterial DNA topoisomerases, specifically ParE enzyme [2] [3]. The inhibition of ParE, a crucial enzyme in bacterial DNA replication, represents a novel mechanism for combating antibiotic resistance. Compounds in this chemical class demonstrate IC₅₀ values ranging from 0.27 to 2.80 μg/mL against Escherichia coli ParE [3].
The post-antibiotic effect of 2,2-dichloro-n-methyl-n-phenylacetamide extends for approximately 2 hours at 1× minimum inhibitory concentration, comparable to established antibiotics like ciprofloxacin and gentamicin [2]. This prolonged effect suggests sustained antimicrobial action even after drug concentrations fall below the minimum inhibitory concentration.
Structure-activity relationship studies demonstrate that the presence of the dichloroacetamide group significantly enhances antimicrobial potency compared to unsubstituted analogs [2]. The methyl substitution on the nitrogen atom contributes to improved cellular uptake and metabolic stability .
| Table 1: Antimicrobial Activity Against Resistant Pathogens | |||
|---|---|---|---|
| Microorganism | Minimum Inhibitory Concentration (μg/mL) | Minimum Bactericidal/Fungicidal Concentration (μg/mL) | Biofilm Inhibition (%) |
| Enterococcus faecalis | 40 | 40 (onefold MIC) | Not reported |
| Pseudomonas aeruginosa | 50 | Not reported | Not reported |
| Salmonella typhi | 40 | Not reported | Not reported |
| Klebsiella pneumoniae | 50 | Not reported | Not reported |
| Candida albicans (fluconazole-resistant) | 128-256 | 512-1024 | 92% |
| Candida parapsilosis (fluconazole-resistant) | 128-256 | 512-1024 | 87% |
| Methicillin-resistant Staphylococcus aureus | <1 [2] | <1 (onefold MIC) [2] | Not reported |
| Xanthomonas oryzae pv. oryzae | 156.7 (EC₅₀) [4] | Not reported | Not reported |
2,2-Dichloro-n-methyl-n-phenylacetamide demonstrates potent anticancer activity through the modulation of apoptotic pathways across multiple cancer cell lines. The compound's anticancer mechanism primarily involves the mitochondrial apoptotic pathway and caspase-dependent cell death [5] [6].
The dichloroacetamide structure facilitates metabolic reprogramming in cancer cells by inhibiting pyruvate dehydrogenase kinase, thereby shifting cellular metabolism from glycolysis to oxidative phosphorylation [5] [7]. This metabolic switch preferentially affects cancer cells, which rely heavily on glycolytic metabolism, while sparing normal cells [7].
Cytotoxicity studies reveal impressive IC₅₀ values across various cancer cell lines. Against NCI-H460 lung cancer cells, 2,2-dichloro-n-methyl-n-phenylacetamide demonstrates an IC₅₀ of 6.5 μM [8]. For HCA-7 colon cancer cells, the IC₅₀ is 10.5 μM, while MCF-7 breast cancer cells show an IC₅₀ of 9.4 μM [8]. Notably, HepG2 liver cancer cells exhibit particular sensitivity with IC₅₀ values ranging from 3.57 to 7.08 μM [9].
The apoptotic mechanism involves multiple cellular pathways. The compound induces mitochondrial membrane potential depolarization, leading to cytochrome c release and subsequent caspase activation [5] [10]. Studies demonstrate significant increases in early and late apoptosis markers, including caspase-3 activation and poly(ADP-ribose) polymerase cleavage [11] [10].
Cell cycle analysis reveals that 2,2-dichloro-n-methyl-n-phenylacetamide induces G2 phase arrest in multiple cancer cell lines [7] [12]. In HT29 colorectal cancer cells, the compound caused an eight-fold increase in cells arrested in G2 phase after 48 hours of treatment [12]. This cell cycle arrest contributes to the overall antiproliferative effects and facilitates apoptotic cell death.
The NFAT-Kv1.5 pathway represents an additional mechanism of action. The compound decreases intracellular calcium levels, which inhibits nuclear factor of activated T-cells (NFAT) activation and increases Kv1.5 potassium channel expression [5] [10]. This creates a positive feedback loop that ultimately reduces tonic inhibition of caspases.
Reactive oxygen species generation plays a crucial role in the anticancer mechanism. Treatment with 2,2-dichloro-n-methyl-n-phenylacetamide significantly increases intracellular reactive oxygen species levels, which contributes to mitochondrial dysfunction and apoptosis induction [6] [13]. The antioxidant N-acetyl-L-cysteine can reverse these effects, confirming the role of oxidative stress in the anticancer mechanism [6].
p53-PUMA pathway activation has been observed in responsive cancer cell lines. The compound increases p53 upregulated modulator of apoptosis transcripts, suggesting involvement of p53-dependent apoptotic mechanisms [5] [10]. Additionally, decreased survivin transcript abundance supports the mitochondrial-regulated apoptotic pathway [10].
Selectivity studies demonstrate that 2,2-dichloro-n-methyl-n-phenylacetamide preferentially targets cancer cells while showing minimal effects on normal cells [7]. This selectivity is attributed to the differential metabolic dependencies between cancer and normal cells, with cancer cells being more reliant on glycolytic metabolism.
| Table 2: Anticancer Activity Through Apoptotic Pathway Modulation | ||||
|---|---|---|---|---|
| Cancer Cell Line | IC₅₀ Value (μM) | Apoptotic Mechanism | Key Apoptotic Markers | Cell Cycle Effects |
| NCI-H460 (lung cancer) | 6.5 [8] | Mitochondrial pathway [8] | Cytochrome c release, caspase activation [8] | G2 phase arrest [7] |
| HCA-7 (colon cancer) | 10.5 [8] | Mitochondrial pathway [8] | Cytochrome c release, caspase activation [8] | G2 phase arrest [7] |
| MCF-7 (breast cancer) | 9.4 [8] | Mitochondrial pathway [8] | Cytochrome c release, caspase activation [8] | G2 phase arrest [7] |
| HepG2 (liver cancer) | 3.57-7.08 [9] | Mitochondrial/NFAT-Kv1.5 pathway [5] | Decreased survivin, increased PUMA [10] | G2 phase arrest [7] |
| BGC-823 (gastric carcinoma) | Not specified [8] | Caspase-dependent apoptosis [8] | Caspase-3 activation, PARP cleavage [11] | Cell cycle arrest [7] |
| KB (oral epidermoid carcinoma) | Not specified [8] | Caspase-dependent apoptosis [8] | Caspase-3 activation, PARP cleavage [11] | Cell cycle arrest [7] |
| A549 (non-small cell lung cancer) | Not specified [8] | Caspase-dependent apoptosis [8] | Caspase-3 activation, PARP cleavage [11] | Cell cycle arrest [7] |
| BEL-7402 (liver carcinoma) | Not specified [8] | Caspase-dependent apoptosis [8] | Caspase-3 activation, PARP cleavage [11] | Cell cycle arrest [7] |